2-Amino-1-(butyldimethylsiloxy)butane
Overview
Description
2-Amino-1-(butyldimethylsiloxy)butane , also known by its CAS number 811841-81-3 , is a specialty compound used in proteomics research. Its molecular formula is C10H25NOSi , and its molecular weight is approximately 203.402 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a butane backbone with an amino group and a butyldimethylsiloxy group attached. The siloxy group provides stability and lipophilic properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Asymmetric Synthesis
Researchers have developed methods for asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. These methods provide high yields and diastereoselectivities, enabling further synthetic transformations of the reaction products (T. P. Tang, S. Volkman, & J. Ellman, 2001). Moreover, N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, offering a wide range of highly enantioenriched amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Gas Separation Technologies
Polydimethylsiloxane (PDMS) is a prominent membrane material for the separation of organic vapors from permanent gases. Studies have shown its efficacy in the selective separation of hydrocarbon/methane and hydrocarbon/hydrogen mixtures, enhancing gas permeability and selectivity based on feed composition and temperature (I. Pinnau & Zhenjie He, 2004).
Materials Engineering
PDMS has been extensively studied for its applications in microfluidic devices and microelectrode array (MEA) devices for neuroscience research. Techniques for irreversible bonding between PDMS and other materials like SU-8 have been developed, expanding its utility in fabricating integrated microsystems (Yufei Ren et al., 2015). Additionally, thin PDMS films, crucial for "lab on a chip" devices, have been produced using alternative methods to hexane dilution, presenting solutions that do not swell the underlying PDMS substrate (J. Koschwanez, R. Carlson, & D. Meldrum, 2009).
Chemical Synthesis Methodologies
Innovative chemical synthesis methodologies have also been explored, such as the synthesis of novel hydroxy terminated polydimethylsiloxane for use in waterborne polysiloxane–urethane dispersion for potential marine coatings. This approach aims to enhance properties like flexibility, adhesion, and antifouling in marine coatings (H. J. Naghash et al., 2013).
Future Directions
Properties
IUPAC Name |
1-[butyl(dimethyl)silyl]oxybutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-5-7-8-13(3,4)12-9-10(11)6-2/h10H,5-9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWOTAWSTYVJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)OCC(CC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373348 | |
Record name | AG-H-26197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-81-3 | |
Record name | AG-H-26197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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